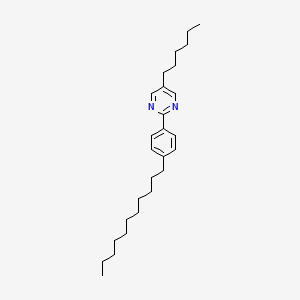
5-Hexyl-2-(4-undecylphenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hexyl-2-(4-undecylphenyl)pyrimidine is a chemical compound with the molecular formula C27H42N2O and a molecular weight of 410.64 g/mol . It is a pyrimidine derivative, characterized by the presence of a hexyl group at the 5-position and an undecylphenyl group at the 2-position of the pyrimidine ring
Métodos De Preparación
The synthesis of 5-Hexyl-2-(4-undecylphenyl)pyrimidine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Análisis De Reacciones Químicas
5-Hexyl-2-(4-undecylphenyl)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrimidine derivatives with additional functional groups, while reduction reactions may result in the formation of more saturated compounds .
Aplicaciones Científicas De Investigación
5-Hexyl-2-(4-undecylphenyl)pyrimidine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids . In medicine, pyrimidine derivatives are often explored for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities . Additionally, this compound may have industrial applications, such as in the development of new materials or as a component in chemical processes .
Mecanismo De Acción
The mechanism of action of 5-Hexyl-2-(4-undecylphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity . The specific molecular targets and pathways involved depend on the structure of the compound and its functional groups. For example, pyrimidine derivatives may inhibit enzymes involved in DNA replication or repair, leading to their potential use as anticancer agents .
Comparación Con Compuestos Similares
5-Hexyl-2-(4-undecylphenyl)pyrimidine can be compared with other pyrimidine derivatives to highlight its uniqueness. Similar compounds include 2-(4-undecylphenyl)-5-methylpyrimidine and 5-hexyl-2-phenylpyrimidine . These compounds share a similar pyrimidine core structure but differ in the substituents attached to the pyrimidine ring. The unique combination of hexyl and undecylphenyl groups in this compound may confer distinct chemical and biological properties, making it a valuable compound for further research and development .
Propiedades
Número CAS |
57202-31-0 |
|---|---|
Fórmula molecular |
C27H42N2 |
Peso molecular |
394.6 g/mol |
Nombre IUPAC |
5-hexyl-2-(4-undecylphenyl)pyrimidine |
InChI |
InChI=1S/C27H42N2/c1-3-5-7-9-10-11-12-13-15-16-24-18-20-26(21-19-24)27-28-22-25(23-29-27)17-14-8-6-4-2/h18-23H,3-17H2,1-2H3 |
Clave InChI |
IYSPPRBWDIGKTD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


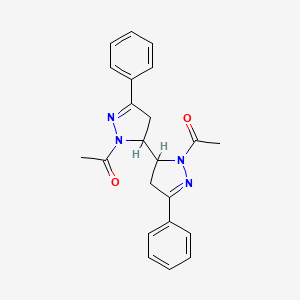
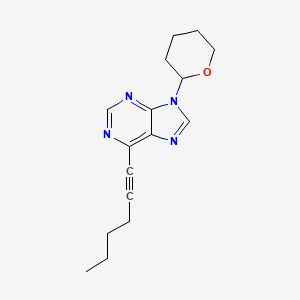
![9-Methyl-1,4-diphenyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B12921688.png)

![(6S)-N6-Propyl-N7-((S)-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6,7-triamine](/img/structure/B12921695.png)
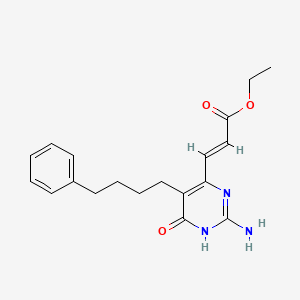
![(S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one](/img/structure/B12921708.png)
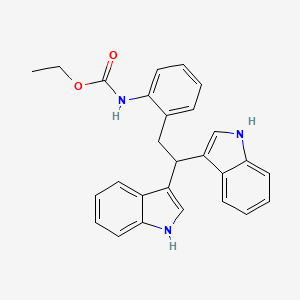

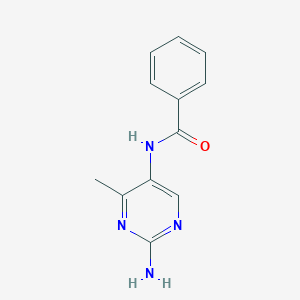
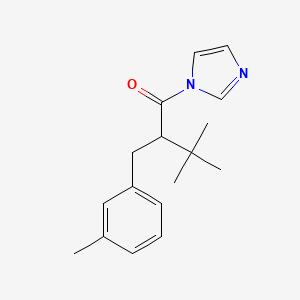
![9H-Purine, 2-iodo-9-(1-methylethyl)-6-[(phenylmethyl)thio]-](/img/structure/B12921739.png)
![2-Amino-6-{[(1R)-1-phenylethyl]amino}pyrimidin-4(1H)-one](/img/structure/B12921753.png)
![9-Hydroxy-4H-pyrimido[1,6-a]pyrimidin-4-one](/img/structure/B12921757.png)
